molecular formula C12H17NO3 B1274054 3-Amino-3-(4-propoxyphenyl)propanoic acid CAS No. 38499-24-0

3-Amino-3-(4-propoxyphenyl)propanoic acid

Cat. No. B1274054
CAS RN: 38499-24-0
M. Wt: 223.27 g/mol
InChI Key: ZVIBHAHGHDNCML-UHFFFAOYSA-N
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Description

3-Amino-3-(4-propoxyphenyl)propanoic acid is a compound that can be considered within the broader class of β-amino acids, which are characterized by the presence of an amino group at the β-position relative to the carboxyl group. Although the specific compound 3-Amino-3-(4-propoxyphenyl)propanoic acid is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to 3-Amino-3-(4-propoxyphenyl)propanoic acid.

Synthesis Analysis

The synthesis of related β-amino acids typically involves the formation of the amino acid backbone with subsequent functionalization at the phenyl ring. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid involved specific steps to introduce the chlorophenyl group . Analogous methods could be applied to introduce a propoxy group at the phenyl ring to synthesize 3-Amino-3-(4-propoxyphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of β-amino acids is often confirmed using techniques such as IR, NMR, and X-ray diffraction studies . These methods provide detailed information about the bonding and geometry of the molecule. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using X-ray diffraction, and the data were in agreement with computed values . Similar techniques could be used to elucidate the structure of 3-Amino-3-(4-propoxyphenyl)propanoic acid.

Chemical Reactions Analysis

The reactivity of β-amino acids like 3-Amino-3-(4-propoxyphenyl)propanoic acid can be inferred from studies on similar compounds. These molecules can participate in various chemical reactions, including those that involve the amino and carboxyl groups. For example, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its derivatives demonstrates the potential for these compounds to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids are influenced by their molecular structure. The presence of functional groups such as amino and carboxyl groups can affect properties like solubility, melting point, and reactivity. The vibrational frequencies, hyperpolarizability, and molecular electrostatic potential of related compounds have been computed and analyzed, providing insights into the electronic properties of these molecules . These analyses can be used to predict the behavior of 3-Amino-3-(4-propoxyphenyl)propanoic acid in different environments and its potential applications.

Scientific Research Applications

Synthesis and Derivatization

  • 3-Amino-3-(4-propoxyphenyl)propanoic acid can be utilized in the synthesis of biologically active compounds. It has been used as an intermediate in the synthesis of 2-thioxo-l,3thiazan-4-ones, which are important in pharmaceutical chemistry (Orlinskii, 1996).
  • It serves as a base for fluorescence derivatization of amino acids. For example, its coupling with the amino group of various amino acids has been evaluated for creating strongly fluorescent derivatives useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Structural Studies

Chemical Modification and Polymerization

  • 3-Amino-3-(4-propoxyphenyl)propanoic acid can be chemically modified to enhance the reactivity of molecules towards polymer formation. Its applications in green chemistry include the creation of polymeric materials with specific thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biocatalysis in Pharmaceutical Applications

  • This compound has been explored in biocatalysis, particularly in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).

Other Applications

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical, as well as instructions for its safe handling and disposal.


Future Directions

This could involve proposing new reactions or applications for the compound, or suggesting modifications to its structure to enhance its properties or biological activity.


Please note that this is a general guide and the specific details would depend on the particular compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!


properties

IUPAC Name

3-amino-3-(4-propoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)11(13)8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIBHAHGHDNCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385444
Record name 3-amino-3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-propoxyphenyl)propanoic acid

CAS RN

38499-24-0
Record name 3-amino-3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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